molecular formula C9H12 B166476 4-Ethyltoluene CAS No. 622-96-8

4-Ethyltoluene

Cat. No. B166476
CAS RN: 622-96-8
M. Wt: 120.19 g/mol
InChI Key: JRLPEMVDPFPYPJ-UHFFFAOYSA-N
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Description

4-Ethyltoluene is an organic compound with the formula CH3C6H4C2H5 . It is one of three isomers of ethyltoluene, the other two isomers being 3-ethyltoluene and 2-ethyltoluene . All are colorless liquids and all are used for the production of specialty polystyrenes .


Synthesis Analysis

Ethyltoluene is produced by ethylation of toluene . The reaction is as follows: CH3C6H5 + C2H4 → CH3C6H4C2H5 . Over typical acid catalysts, this process gives a mixture of the 2-, 3-, and 4- isomers . Using a modified zeolite catalyst, the alkylation is shape-selective for the 4- isomer .


Molecular Structure Analysis

The molecular structure of 4-Ethyltoluene can be represented as CH3C6H4C2H5 .


Chemical Reactions Analysis

4-Ethyltoluene is subjected to dehydrogenation to give 4-vinyltoluene . This dehydrogenation is conducted in the presence of zinc oxide catalysts .


Physical And Chemical Properties Analysis

4-Ethyltoluene is a colorless liquid . It has a molar mass of 120.195 g/mol . It has a density of 0.861 g/cm3 and a boiling point of 162 °C .

Scientific Research Applications

Renewable Chemical Production

4-Ethyltoluene can be produced from renewable resources like lignin, which is a significant step towards sustainable chemical manufacturing. A catalytic system involving RhCl3-LiI-LiBF4 has been developed to transform lignin into 4-Ethyltoluene . This process includes demethoxylation and depolymerization of lignin, followed by methylation using methoxy groups derived from lignin itself.

Safety And Hazards

4-Ethyltoluene is a flammable liquid and its vapors may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

4-Ethyltoluene is currently produced from fossil feedstocks . Production of 4-ethyltoluene from renewable and cheap lignin is of great significance . A new route to produce 4-ethyltoluene from lignin has been reported . This work provides a new strategy to produce valuable aromatic compounds from renewable resources .

properties

IUPAC Name

1-ethyl-4-methylbenzene
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InChI

InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
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InChI Key

JRLPEMVDPFPYPJ-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=C(C=C1)C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID9029194
Record name 4-Ethyltoluene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS]
Record name Benzene, 1-ethyl-4-methyl-
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Vapor Pressure

3.0 [mmHg]
Record name 4-Ethyltoluene
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Product Name

4-Ethyltoluene

CAS RN

622-96-8
Record name 1-Ethyl-4-methylbenzene
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Record name P-ETHYLTOLUENE
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Synthesis routes and methods I

Procedure details

Para-ethyltoluene was prepared from toluene and ethylene using the catalyst as obtained in Example 1 under the following reaction conditions:
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Synthesis routes and methods II

Procedure details

For example, benzene and ethylene at a mole ratio of 1:2 to 10:1 yield p-diethylbenzene besides ethylbenzene. (p=400 psig, Temp.=800° F.); toluene and 1-octene yield p-ethyltoluene and a mixture of n- and isopropyl toluene rich in p-isomer.
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Synthesis routes and methods III

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).
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Yield
86%
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89%

Synthesis routes and methods IV

Procedure details

The same Ca-P-ZSM-5 catalyst is then treated with a stream of air which is first moistened with water at ambient temperature and is then passed for 14 hours at the rate of 300 cc/minute into the catalyst bed maintained at 90° C. After calcination at 500° C. for 1 hour, disproportionation and ethylation of toluene are again carried out under the same conditions used with the untreated catalyst. Toluene disproportionation gives 12.6% toluene conversion with a para-selectivity of 66.3% p-xylene in xylenes. Toluene ethylation gives 19.1% conversion of toluene with a para-selectivity of 88.7% p-ethyltoluene in ethyltoluenes.
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ethyltoluenes
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88.7%

Synthesis routes and methods V

Procedure details

Toluene and ethylene were reacted over the Ba-Modified ZSM-11 at 400° C. The feed WHSV for toluene was 7.0 and for ethylene was 0.5. Conversion of toluene was 5.3% and the yield of para-ethyltoluene in the ethyltoluene produced was 89.0%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyltoluene
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4-Ethyltoluene
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4-Ethyltoluene
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4-Ethyltoluene
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4-Ethyltoluene
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4-Ethyltoluene

Q & A

Q1: What is the molecular formula and weight of 4-Ethyltoluene?

A1: 4-Ethyltoluene has a molecular formula of C9H12 and a molecular weight of 120.19 g/mol.

Q2: Can you describe the spectroscopic data available for 4-Ethyltoluene?

A2: Researchers have used techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] and Nuclear Magnetic Resonance (NMR) [] to characterize 4-Ethyltoluene. Specific details on spectroscopic peaks and their interpretation can be found within the cited papers.

Q3: How is 4-Ethyltoluene traditionally produced?

A3: 4-Ethyltoluene is typically derived from fossil fuels, primarily as a component of the naphtha fraction of crude oil [].

Q4: Are there any sustainable alternatives for producing 4-Ethyltoluene?

A4: Yes, recent research demonstrates the possibility of synthesizing 4-Ethyltoluene from renewable resources like lignin. One study achieved a 9.5 wt% yield using GVL-lignin and a 5.2 wt% yield directly from raw poplar as starting materials [].

Q5: What are the potential applications of 4-Ethyltoluene?

A5: While traditionally used as a solvent, 4-Ethyltoluene's role as a building block for various chemical syntheses is being explored. Its production from renewable sources like lignin [, ] opens up possibilities for more sustainable chemical manufacturing.

Q6: What catalytic processes involve 4-Ethyltoluene?

A6: Research indicates that 4-Ethyltoluene can be produced through the catalytic conversion of lignin []. This process involves demethoxylation, depolymerization, and methylation reactions. Additionally, 4-Ethyltoluene has been studied in the context of cross-dehydrocycloaddition reactions with isoprene over catalysts like MgO and ZrO2 [].

Q7: What factors influence the catalytic conversion of lignin to 4-Ethyltoluene?

A7: The choice of catalyst and reaction conditions significantly influence the yield and selectivity of 4-Ethyltoluene production from lignin. For instance, the presence of specific catalysts like RhCl3-LiI-LiBF4 [] has been shown to promote the formation of 4-Ethyltoluene.

Q8: Have computational methods been applied to study 4-Ethyltoluene?

A8: Yes, Density Functional Theory (DFT) calculations have been used to investigate the hydrogenation mechanisms of 4-Ethyltoluene, providing insights into its reactivity in plasma-driven catalytic systems [].

Q9: How do structural modifications to the 4-Ethyltoluene molecule affect its properties?

A9: Studies exploring deuterium isotope effects on the 13C NMR chemical shifts in toluene-α-d3 derivatives provide valuable information about the impact of substituent changes on electronic properties []. While this research focuses on toluene, the findings likely extend to 4-Ethyltoluene, offering insights into structure-activity relationships.

Q10: What is known about the toxicity of 4-Ethyltoluene?

A10: Studies in experimental animals have revealed that 4-Ethyltoluene acts as a mild skin and eye irritant []. Inhalation studies in rats and mice have shown that exposure to high concentrations can lead to adverse effects in the nose, liver, and lungs []. Further research, including toxicokinetic and metabolism studies, is crucial to understand the potential health risks associated with 4-Ethyltoluene exposure [].

Q11: What are the environmental implications of 4-Ethyltoluene?

A11: 4-Ethyltoluene is a volatile organic compound (VOC) found in urban air samples [, ]. As VOCs contribute to photochemical smog formation, understanding the sources and environmental fate of 4-Ethyltoluene is essential.

Q12: What analytical techniques are employed to study 4-Ethyltoluene?

A12: Common methods for quantifying 4-Ethyltoluene include gas chromatography with various detectors like flame ionization detectors (GC-FID) [], mass spectrometers (GC-MS) [, , ], and electron capture detectors (GC-ECD) [, ]. Researchers have also developed and validated specific infrared spectroscopic methods for analyzing 4-Ethyltoluene in mixtures [].

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